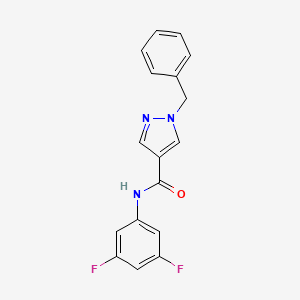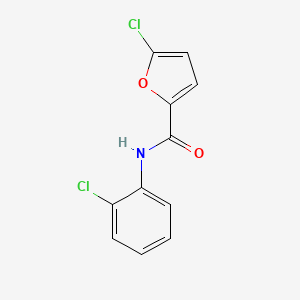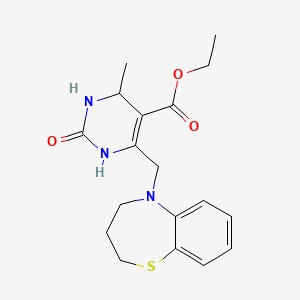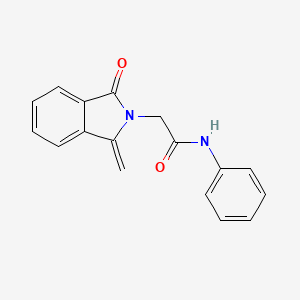
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide, commonly known as compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of N-benzylideneanilines and exhibits interesting biological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of compound 1 is not fully understood. However, it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. In addition, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Biochemical and Physiological Effects:
Compound 1 exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and arthritis. It also exhibits anticonvulsant activity in animal models of epilepsy. In addition, it has been shown to induce apoptosis in cancer cells, leading to cell death.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of interesting biological properties. However, there are also some limitations to its use in lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, it exhibits low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of compound 1. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Another area of interest is the study of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to elucidate its exact mechanism of action and to identify potential targets for drug development.
Conclusion:
In conclusion, compound 1 is a synthetic compound that exhibits a range of interesting biological properties. It has potential therapeutic applications in the treatment of inflammation, pain, epilepsy, and cancer. While there are some limitations to its use in lab experiments, there are also several future directions for its study. Further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
合成法
Compound 1 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between N-methyl-3-oxobutanamide and 4-cyanobenzaldehyde in the presence of benzylamine. The reaction proceeds under mild conditions and results in the formation of (E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide. The purity of the compound can be improved using recrystallization techniques.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(14-17-5-3-2-4-6-17)18(21)12-11-15-7-9-16(13-19)10-8-15/h2-12H,14H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAWRBOAFZTBZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-3-(4-cyanophenyl)-N-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)


![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
